4-BroMo-6-chloro-dibenzothiophene

Description

Structural Identification and Nomenclature

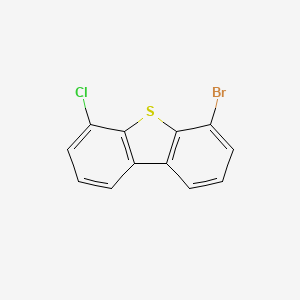

The structural identification of this compound is based on the systematic nomenclature of dibenzothiophene derivatives, where the parent structure consists of two benzene rings fused to a central thiophene unit. The compound's molecular formula C₁₂H₆BrClS indicates the presence of twelve carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and one sulfur atom, resulting in a molecular weight of 297.598 g/mol. The Chemical Abstracts Service has assigned this compound the registry number 1332939-29-3, providing a unique identifier for chemical databases and regulatory purposes.

The numbering system for dibenzothiophene follows established conventions where the sulfur atom occupies position 1, and the remaining carbon atoms are numbered sequentially around the tricyclic framework. In this specific derivative, the bromine substituent occupies position 4, while the chlorine atom is located at position 6, creating an asymmetric substitution pattern that significantly influences the compound's electronic properties. This positioning is particularly significant because it places the halogens in positions that are neither adjacent nor symmetrically distributed, leading to unique electronic effects that distinguish this compound from other halogenated dibenzothiophene derivatives.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects the systematic approach to naming complex heterocyclic structures. The base name "dibenzothiophene" indicates the tricyclic structure with sulfur as the heteroatom, while the numerical prefixes specify the exact positions of the halogen substituents. This naming convention ensures unambiguous identification of the compound and facilitates communication within the scientific community regarding its properties and applications.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₆BrClS | |

| Molecular Weight | 297.598 g/mol | |

| CAS Registry Number | 1332939-29-3 | |

| EINECS Number | Not Available | |

| Systematic Name | This compound |

Historical Development in Heterocyclic Chemistry

The historical development of dibenzothiophene chemistry provides essential context for understanding the significance of this compound as a modern synthetic target. The initial synthesis of the parent dibenzothiophene compound dates back to 1870 when Stenhouse attempted to create this heterocyclic system by heating biphenyl with iron scrap, although the structural assignment was initially incorrect and later corrected by Graebe. This early work established the foundation for understanding the fundamental chemistry of sulfur-containing tricyclic aromatic systems.

The natural occurrence of dibenzothiophene was first documented by Kruber, who successfully isolated the compound from coal tar, demonstrating that these heterocyclic systems occur naturally in petroleum-derived materials. This discovery was particularly significant because it revealed the presence of dibenzothiophene derivatives in crude oil, where they exist as problematic impurities that require removal through various desulfurization processes. The challenging nature of removing these sulfur-containing compounds from petroleum fractions led to increased research interest in understanding their chemical behavior and developing efficient removal methods.

The development of halogenated dibenzothiophene derivatives, including this compound, represents a more recent advancement in heterocyclic chemistry that builds upon decades of fundamental research. These compounds have gained attention due to their unique electronic properties and their potential applications in materials science and pharmaceutical research. The strategic introduction of halogen substituents allows for fine-tuning of electronic characteristics and provides reactive sites for further synthetic transformations, making these derivatives valuable intermediates in complex synthetic sequences.

The evolution of synthetic methodologies for creating substituted dibenzothiophenes has progressed from simple thermal reactions to sophisticated catalytic processes that allow for precise control over substitution patterns. Modern synthetic approaches enable the preparation of specifically substituted derivatives like this compound with high selectivity and efficiency, supporting advanced research applications that require well-defined molecular structures.

Significance in Organosulfur Compound Research

The significance of this compound in organosulfur compound research stems from its unique structural features that combine the electron-rich nature of the dibenzothiophene core with the electron-withdrawing effects of halogen substituents. This combination creates a distinctive electronic environment that influences both the compound's reactivity and its potential applications in various research areas. The presence of sulfur as a heteroatom introduces specific electronic characteristics that differ significantly from purely hydrocarbon aromatic systems, while the halogen substituents provide additional sites for chemical modification and fine-tuning of properties.

Research into dibenzothiophene derivatives has revealed their importance in understanding fundamental aspects of organosulfur chemistry, particularly regarding their stability and resistance to various chemical transformations. Studies have shown that dibenzothiophene compounds exhibit remarkable thermal stability and resistance to mild oxidizing agents, making them challenging substrates for desulfurization processes but valuable scaffolds for materials applications. The specific substitution pattern in this compound provides researchers with opportunities to investigate how halogen substituents modify these inherent stability characteristics.

The compound's relevance extends to photochemical research, where dibenzothiophene derivatives have been investigated for their photoinduced reactivity patterns. Recent studies have demonstrated that certain dibenzothiophene derivatives can undergo photoinduced transformations, including deoxygenation reactions of sulfoxide derivatives, which has implications for developing new synthetic methodologies and understanding fundamental photochemical processes. The halogen substituents in this compound may influence these photochemical behaviors, making it a valuable compound for investigating structure-activity relationships in photoinduced reactions.

Furthermore, the compound contributes to research efforts aimed at developing new materials with specific electronic properties. The dibenzothiophene scaffold has found applications in organic electronics and materials science, where the electronic characteristics imparted by the sulfur heteroatom and substituent groups can be exploited to create materials with desired properties. The dual halogen substitution in this compound provides a unique platform for investigating how different halogen combinations affect electronic properties and materials performance.

Properties

CAS No. |

1332939-29-3 |

|---|---|

Molecular Formula |

C12H6BrClS |

Molecular Weight |

297.598 |

Synonyms |

4-BroMo-6-chloro-dibenzothiophene |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-BroMo-6-chloro-dibenzothiophene typically involves halogenation reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of this compound.

Industrial production methods may involve large-scale halogenation reactions using appropriate halogenating agents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure efficient production.

Chemical Reactions Analysis

4-BroMo-6-chloro-dibenzothiophene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, leading to the formation of dibenzothiophene derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-BroMo-6-chloro-dibenzothiophene has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and advanced materials.

Biology: The compound can be used in the study of biological processes and interactions, particularly in the development of bioactive molecules.

Industry: The compound is used in the production of materials with specific properties, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4-BroMo-6-chloro-dibenzothiophene involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorine and bromine atoms, which can participate in various chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as in drug development or materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between 4-Bromo-6-chloro-dibenzothiophene and related compounds:

Key Observations:

Halogen Effects : Bromine’s large atomic radius and moderate electronegativity enhance π-stacking interactions and oxidative stability compared to chlorine or fluorine . For example, 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid exhibits higher antimicrobial potency than its chloro analog due to fluorine’s electron-withdrawing effects .

In contrast, asymmetrical substitution (e.g., 4-Br, 5-Cl on benzothiophene) may hinder packing efficiency .

Functional Groups : Carboxylic acid (e.g., in ) or nitrile () groups introduce polarity, altering solubility and biological targeting.

Research Findings and Implications

- Synthetic Accessibility : Halogenated dibenzothiophenes are typically synthesized via Friedel-Crafts alkylation or Ullmann coupling, though yields depend on halogen reactivity. For instance, bromine substituents facilitate easier functionalization than chlorine in cross-coupling reactions .

- Biological Activity : Bromine’s lipophilicity improves membrane permeability, as seen in 2-Bromo-6-chloro-4-methylbenzonitrile’s anticancer activity (IC₅₀ = 15.63 µM) . Chlorine, being smaller, may reduce steric hindrance in enzyme binding.

- Material Science Applications : Dibenzothiophene derivatives are explored as electron-transport layers in OLEDs due to their high thermal stability and electron mobility. The 4-Br, 6-Cl substitution pattern could optimize these properties further .

Q & A

Q. What are the common synthetic routes for 4-Bromo-6-chloro-dibenzothiophene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation of dibenzothiophene derivatives. A two-step approach is often employed:

Electrophilic substitution : Bromination and chlorination are performed using reagents like or under controlled temperatures (e.g., 0–40°C).

Purification : Column chromatography with silica gel and polar solvents (e.g., dichloromethane/hexane) isolates the product.

Optimization focuses on solvent polarity (e.g., DMF for solubility) and stoichiometry to minimize dihalogenated byproducts. Reaction progress is monitored via TLC or GC-MS .

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Purity is validated using:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.

- : Integration ratios of aromatic protons (e.g., singlet for isolated protons).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (, exact mass: 304.89 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., ambiguous NOE signals or shifts) are addressed via:

- X-ray Crystallography : Resolves regiochemistry of halogen substituents (e.g., distinguishing 4-Bromo-6-chloro from 6-Bromo-4-chloro isomers).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data .

Q. How can researchers evaluate the biological activity of this compound derivatives?

- Methodological Answer : Activity is assessed through:

- In vitro assays : Cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) at concentrations ranging from 1–100 µM.

- Receptor binding studies : Radioligand displacement assays (e.g., for kinase inhibitors) with IC determination.

- Molecular docking : AutoDock Vina predicts binding affinities to target proteins (e.g., EGFR or COX-2) .

Q. What are the key considerations for studying halogen reactivity in this compound under varying conditions?

- Methodological Answer : Reactivity depends on:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic aromatic substitution.

- Temperature : Higher temperatures (80–120°C) accelerate cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts).

- Leaving group ability : Bromine exhibits higher migratory aptitude than chlorine in photochemical rearrangements, verified by kinetic studies .

Methodological Challenges and Data Validation

Q. How can researchers validate synthetic yields when scaling up this compound production?

- Methodological Answer : Scale-up challenges include:

- Byproduct formation : Use of scavengers (e.g., polymer-supported reagents) to trap excess halogens.

- Yield optimization : Design of Experiments (DoE) models (e.g., factorial design) to assess variables like reaction time and catalyst loading.

- Reproducibility : Inter-laboratory validation with standardized protocols (e.g., ICH Q2 guidelines for HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.